molecular formula C20H32O2 B586731 (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol CAS No. 897950-19-5

(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol

Cat. No.: B586731
CAS No.: 897950-19-5
M. Wt: 304.474
InChI Key: BNUOCVTVOYWNJC-LFGUEBOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is a synthetic steroid belonging to the class of androgens and derivatives These compounds are known for their role in the development and maintenance of male characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol typically involves multiple steps starting from simpler steroid precursors. The process often includes:

    Hydrogenation: Reduction of double bonds in the steroid nucleus.

    Methylation: Introduction of a methyl group at the 17th position.

    Hydroxylation: Addition of hydroxyl groups at the 3rd and 17th positions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the structural integrity of the steroid nucleus and to avoid unwanted side reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the steroid nucleus.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Saturated steroids.

    Substitution Products: Halogenated or alkylated steroids.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and treatment of certain cancers.

    Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in hormone synthesis and metabolism. The pathways involved are primarily related to androgen signaling and regulation of male characteristics.

Comparison with Similar Compounds

    Testosterone: The primary male sex hormone, structurally similar but with different functional groups.

    Dihydrotestosterone: A more potent androgen with a similar structure but different biological activity.

    Androstenedione: A precursor to both testosterone and estrogen, with a similar steroid nucleus.

Uniqueness: (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is unique due to its specific functional groups and stereochemistry, which confer distinct biological properties. Its synthetic nature allows for modifications that can enhance its stability, potency, and specificity for certain applications.

Properties

IUPAC Name

(3R,8R,9S,10R,13S,14S,17R)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3/t14-,15-,16+,17+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUOCVTVOYWNJC-LFGUEBOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857996
Record name (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897950-19-5
Record name (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.